![molecular formula C22H17ClF3NO4 B11621177 Dimethyl 4-(4-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11621177.png)

Dimethyl 4-(4-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

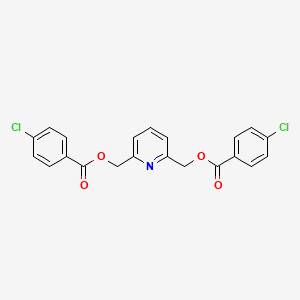

Dimethyl 4-(4-Chlorphenyl)-1-[3-(Trifluormethyl)phenyl]-1,4-dihydropyridin-3,5-dicarboxylat ist eine komplexe organische Verbindung, die für ihre einzigartige chemische Struktur und ihre Eigenschaften bekannt ist. Diese Verbindung zeichnet sich durch das Vorhandensein eines Dihydropyridinrings aus, der mit Chlorphenyl- und Trifluormethylphenylgruppen substituiert ist. Das Vorhandensein dieser Substituenten verleiht der Verbindung besondere chemische und physikalische Eigenschaften, was sie in verschiedenen Bereichen der wissenschaftlichen Forschung interessant macht.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Dimethyl 4-(4-Chlorphenyl)-1-[3-(Trifluormethyl)phenyl]-1,4-dihydropyridin-3,5-dicarboxylat umfasst in der Regel mehrstufige organische Reaktionen. Eine gängige Methode ist die Hantzsch-Dihydropyridinsynthese, eine Mehrkomponentenreaktion. Die Ausgangsstoffe umfassen ein Aldehyd, einen β-Ketoester und ein Ammonium-Acetat. Die Reaktion wird unter Rückflussbedingungen in einem geeigneten Lösungsmittel wie Ethanol oder Methanol durchgeführt. Das Reaktionsgemisch wird erhitzt, bis die Bildung des Dihydropyridinrings abgeschlossen ist, gefolgt von Reinigungsschritten, um das gewünschte Produkt zu isolieren.

Industrielle Produktionsverfahren

In industrieller Umgebung kann die Produktion dieser Verbindung ähnliche Synthesewege umfassen, jedoch in größerem Maßstab. Die Verwendung von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute der Synthese verbessern. Darüber hinaus kann die industrielle Produktion fortschrittliche Reinigungstechniken wie Chromatographie und Kristallisation beinhalten, um die Reinheit des Endprodukts sicherzustellen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Dimethyl 4-(4-Chlorphenyl)-1-[3-(Trifluormethyl)phenyl]-1,4-dihydropyridin-3,5-dicarboxylat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Der Dihydropyridinring kann oxidiert werden, um das entsprechende Pyridinderivat zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in verschiedene reduzierte Formen umwandeln, abhängig von den verwendeten Reagenzien und Bedingungen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) und Natriumborhydrid (NaBH₄) werden häufig verwendet.

Substitution: Reagenzien wie Halogene (z. B. Brom, Chlor) und Nucleophile (z. B. Amine, Thiole) werden unter verschiedenen Bedingungen eingesetzt.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. Beispielsweise ergibt die Oxidation typischerweise Pyridinderivate, während Substitutionsreaktionen eine große Bandbreite an funktionellen Gruppen in die aromatischen Ringe einführen können.

Wissenschaftliche Forschungsanwendungen

Dimethyl 4-(4-Chlorphenyl)-1-[3-(Trifluormethyl)phenyl]-1,4-dihydropyridin-3,5-dicarboxylat hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.

Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich ihrer Auswirkungen auf zelluläre Prozesse.

Medizin: Es werden Forschungsarbeiten durchgeführt, um das Potenzial als pharmazeutisches Mittel zu untersuchen, insbesondere bei der Entwicklung von Medikamenten, die auf bestimmte molekulare Pfade abzielen.

Industrie: Die einzigartigen Eigenschaften der Verbindung machen sie nützlich bei der Entwicklung von Materialien mit bestimmten chemischen und physikalischen Eigenschaften.

Wirkmechanismus

Der Wirkmechanismus von Dimethyl 4-(4-Chlorphenyl)-1-[3-(Trifluormethyl)phenyl]-1,4-dihydropyridin-3,5-dicarboxylat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Der Dihydropyridinring ist dafür bekannt, mit Calciumkanälen zu interagieren und deren Aktivität zu modulieren. Diese Wechselwirkung kann verschiedene zelluläre Prozesse beeinflussen, darunter Muskelkontraktion und Neurotransmitterfreisetzung. Das Vorhandensein der Chlorphenyl- und Trifluormethylphenylgruppen kann die Bindungsaffinität und Spezifität der Verbindung für ihre Zielstrukturen verstärken.

Wissenschaftliche Forschungsanwendungen

3,5-DIMETHYL 4-(4-CHLOROPHENYL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential as a pharmaceutical agent, particularly in the treatment of cardiovascular diseases.

Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 3,5-DIMETHYL 4-(4-CHLOROPHENYL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. It is known to interact with calcium channels, modulating their activity and affecting cellular processes such as muscle contraction and neurotransmitter release. The compound’s unique structure allows it to bind to these targets with high affinity, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Nifedipin: Ein bekannter Dihydropyridin-Calciumkanalblocker, der zur Behandlung von Bluthochdruck und Angina pectoris eingesetzt wird.

Amlodipin: Ein weiteres Dihydropyridinderivat mit ähnlichen pharmakologischen Eigenschaften.

Nicardipin: Ein Dihydropyridin-Calciumkanalblocker mit Anwendungen in der Kardiovaskularmedizin.

Einzigartigkeit

Dimethyl 4-(4-Chlorphenyl)-1-[3-(Trifluormethyl)phenyl]-1,4-dihydropyridin-3,5-dicarboxylat ist einzigartig durch das Vorhandensein der Trifluormethylgruppe, die bestimmte chemische Eigenschaften wie erhöhte Lipophilie und metabolische Stabilität verleiht. Diese Eigenschaften können das Potenzial als pharmazeutisches Mittel verbessern und es von anderen Dihydropyridinderivaten unterscheiden.

Eigenschaften

Molekularformel |

C22H17ClF3NO4 |

|---|---|

Molekulargewicht |

451.8 g/mol |

IUPAC-Name |

dimethyl 4-(4-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-4H-pyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C22H17ClF3NO4/c1-30-20(28)17-11-27(16-5-3-4-14(10-16)22(24,25)26)12-18(21(29)31-2)19(17)13-6-8-15(23)9-7-13/h3-12,19H,1-2H3 |

InChI-Schlüssel |

PGAMVVQGOXBQRW-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=O)C1=CN(C=C(C1C2=CC=C(C=C2)Cl)C(=O)OC)C3=CC=CC(=C3)C(F)(F)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-Methylphenyl)sulfonyl]-4-(4-nitro-3-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}phenyl)piperazine](/img/structure/B11621100.png)

![7-tert-butyl-2-hydrazinyl-3-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11621102.png)

![2-{[4-(4-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B11621104.png)

![2-(butylamino)-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11621106.png)

![methyl 4-({[(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazinan-6-yl]carbonyl}amino)benzoate](/img/structure/B11621112.png)

![ethyl 2-[(4E)-4-(4-ethoxy-3-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11621116.png)

![6-imino-11-methyl-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11621127.png)

![ethyl (2Z)-2-(4-methylbenzylidene)-3-oxo-5,7-diphenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11621143.png)

![(5E)-2-hydroxy-5-{[1-(4-methylbenzyl)-1H-indol-3-yl]methylidene}-3,5-dihydro-4H-imidazol-4-one](/img/structure/B11621147.png)

![6-(4-Bromophenyl)-3-[2-(4-bromophenyl)-2-oxoethyl]-3,5,5-trimethyloxane-2,4-dione](/img/structure/B11621153.png)

![5-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-6-methyl-1,2,4-triazin-3-ol](/img/structure/B11621157.png)

![(5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-[[4-oxo-2-(oxolan-2-ylmethylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11621169.png)